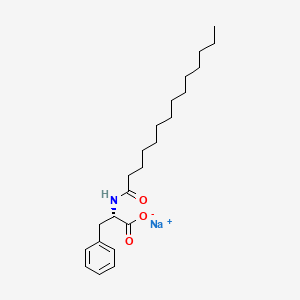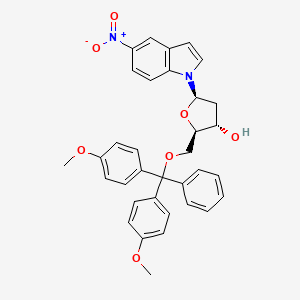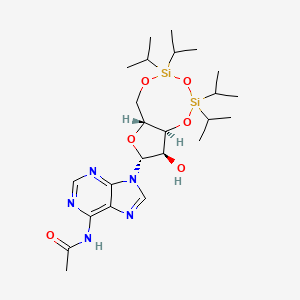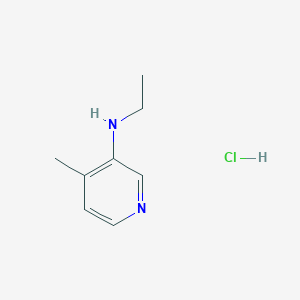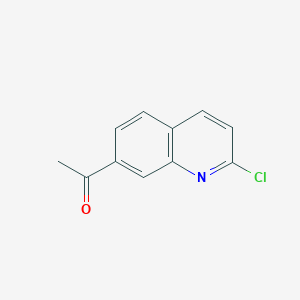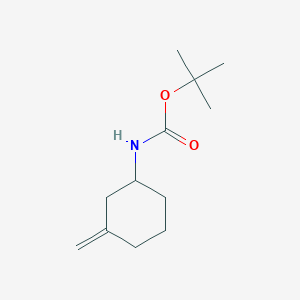
N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester
Overview
Description
N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is known for its potent euphoric and stimulant effects, which make it a popular drug of abuse. However, it has also gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Chemical Synthesis and Modification
- Synthesis of Serinal Derivatives : N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester is used in the synthesis of serinal derivatives, a process involving multiple intermediates and steps, highlighting its role in complex organic synthesis (Garner & Park, 2003).
- Synthesis of Amino Acid Esters : It's involved in the synthesis of various amino acid esters, demonstrating its utility in the creation of new compounds with potential biological activities (Reddy, Haranath, Reddy, & Raju, 2005).
- Formation of Heterocyclic Amino Acids : This chemical plays a role in reactions leading to the formation of novel heterocyclic amino acids, underscoring its significance in expanding the diversity of bioactive molecules (Wulff & Klinken, 1992).
Biological Studies
- Investigation of Stereoisomer Effects : Research has been conducted on the effects of stereochemical modifications on binding affinity in biological systems, indicating the importance of stereochemistry in drug design and molecular biology (Barbier et al., 1995).
Agricultural Applications
- Attraction of Insects : The compound has been evaluated for its ability to attract Mediterranean fruit flies, showcasing its potential application in pest control and agricultural management (Mcgovern & Cunningham, 1988).
Pharmaceutical Research
- Synthesis of Bromophenol Derivatives : It is used in synthesizing bromophenol derivatives, highlighting its role in the development of novel pharmaceutical compounds (Boztaş et al., 2019).
- Antimicrobial Activity Study : The compound has been incorporated in the synthesis of molecules for antimicrobial activity studies, suggesting its importance in the search for new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
tert-butyl N-(3-methylidenecyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIJEJSTDCDUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



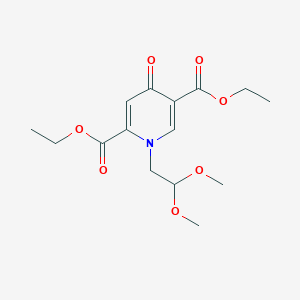
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)
